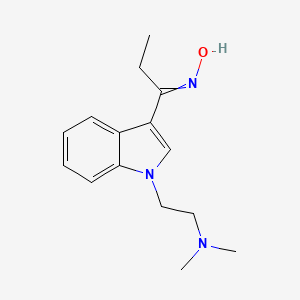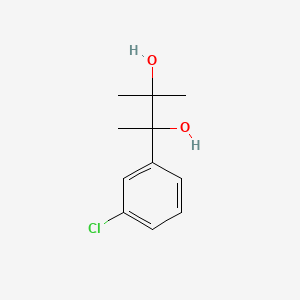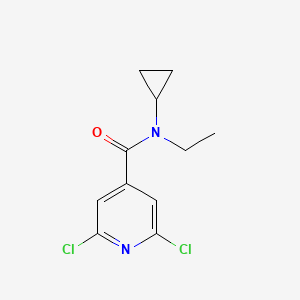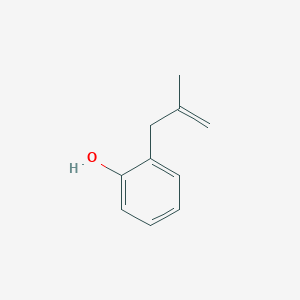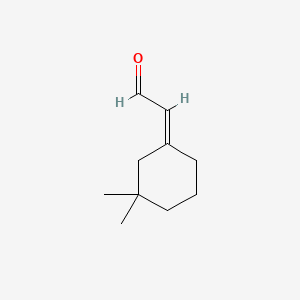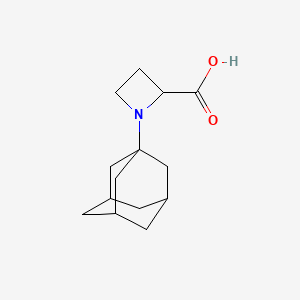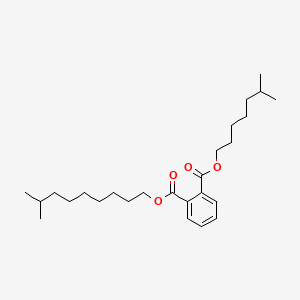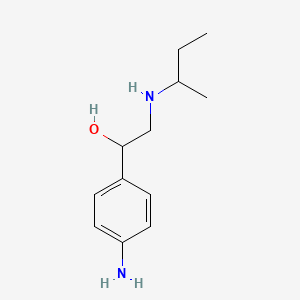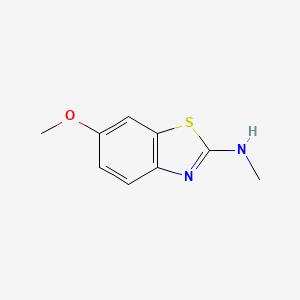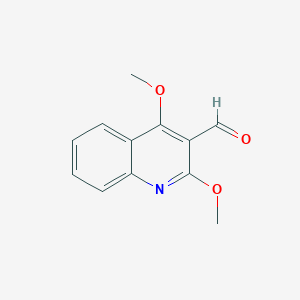
2,4-Dimethoxyquinoline-3-carbaldehyde
説明
2,4-Dimethoxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.22 g/mol .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2,4-Dimethoxyquinoline-3-carbaldehyde, often involves reactions with different substituted anilines and acetic anhydride as the starting materials . The substituted acetanilides are then reacted with phosphorus oxychloride and N,N-dimethylformamide to yield important intermediates . These intermediates are then reacted with sodium methoxide in methanol to yield the key intermediates through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of 2,4-Dimethoxyquinoline-3-carbaldehyde consists of a quinoline ring system with methoxy groups at the 2 and 4 positions and a carbaldehyde group at the 3 position .Chemical Reactions Analysis
The chemistry of quinoline derivatives, including 2,4-Dimethoxyquinoline-3-carbaldehyde, involves the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Quinoline Ring Systems : Research by Hamama et al. (2018) highlights the synthesis of quinoline ring systems, including 2,4-Dimethoxyquinoline-3-carbaldehyde, and their role in constructing fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018).
- Demethylation Processes : Belferdi et al. (2016) conducted a study on the demethylation of 2,7-dimethoxyquinoline-3-carbaldehyde, providing insights into the chemical behavior of similar compounds (Belferdi et al., 2016).
Biological and Medicinal Applications
- DNA Binding Studies : Lamani et al. (2008) explored the synthesis of 2-chloroquinoline-3-carbaldehyde derivatives and their interaction with calf thymus-DNA, providing valuable information on the potential biological applications of quinoline derivatives (Lamani et al., 2008).
- Antimicrobial Activity : Sangani et al. (2013) synthesized 4H-chromene derivatives bearing 2-aryloxyquinoline, demonstrating their antimicrobial activity against various bacteria and fungi (Sangani et al., 2013).
Synthetic Applications and Reactions
- Redox Annulations : Zhu and Seidel (2017) described redox-neutral annulations with 2-alkylquinoline-3-carbaldehydes, highlighting a method involving dual C–H bond functionalization (Zhu & Seidel, 2017).
- Novel Rearrangement and Synthesis : Ashok et al. (1993) reported a novel rearrangement leading to 2,4-dichloroquinoline-3-carbaldehydes, showcasing the versatility of quinoline derivatives in synthetic chemistry (Ashok et al., 1993).
作用機序
While the specific mechanism of action for 2,4-Dimethoxyquinoline-3-carbaldehyde is not mentioned in the search results, quinoline derivatives are known to exhibit a wide range of pharmacological effects, such as anticancer, antimalarial, antitubercular, anti-inflammatory, and antimicrobial activities . They are extensively utilized in the design and discovery of drugs .
将来の方向性
Quinoline derivatives, including 2,4-Dimethoxyquinoline-3-carbaldehyde, have shown potential in the development of new anticancer agents . Therefore, future research could focus on designing and synthesizing new quinoline derivatives and evaluating their antiproliferative activity against various cancer cell lines .
特性
IUPAC Name |
2,4-dimethoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-11-8-5-3-4-6-10(8)13-12(16-2)9(11)7-14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAJNFACLBMODR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC2=CC=CC=C21)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326912 | |
| Record name | 3-Quinolinecarboxaldehyde, 2,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51179-18-1 | |
| Record name | 3-Quinolinecarboxaldehyde, 2,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



